

Validating ST-2560's Analgesic Effects: A Comparative Analysis Across Diverse Pain Models

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Compound of Interest

Compound Name: ST-2560

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ST-2560, a selective inhibitor of the voltage-gated sodium channel NaV1.7, has demonstrated notable analgesic potential in preclinical studies. This guide provides a comprehensive comparison of **ST-2560**'s efficacy in various pain models, juxtaposed with established analgesics and other NaV1.7 inhibitors. The data presented herein is intended to offer an objective overview to inform further research and development in the field of non-opioid pain therapeutics.

Executive Summary

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain, as loss-of-function mutations lead to a congenital inability to experience most forms of pain. **ST-2560** has been specifically designed to selectively inhibit this channel, offering a promising avenue for the development of novel analgesics with a potentially improved side-effect profile compared to existing treatments. This guide summarizes the available quantitative data on **ST-2560**'s analgesic effects in non-human primate models of acute pain. Due to the limited publicly available data on **ST-2560** in classical rodent pain models, this guide also provides a comparative analysis of other selective NaV1.7 inhibitors alongside standard-of-care analgesics in the formalin test, carrageenan-induced hyperalgesia, and chronic constriction injury (CCI) models. This indirect comparison aims to contextualize the potential efficacy of **ST-2560** within the broader landscape of NaV1.7-targeted analgesia.

Data Presentation: Comparative Efficacy Tables

ST-2560 in Non-Human Primate Pain Models

Pain Model	Species	Compound	Dose	Route of Administration	Pain-Related Endpoint	Analgesic Effect	Reference
Capsaicin-Induced Nocifensive Behavior	Cynomolgus Monkey	ST-2560	0.1 - 0.3 mg/kg	Subcutaneous (s.c.)	Suppression of noxious chemical-evoked reflexes	Dose-dependent suppression of scratching behavior	[1] [2]
Mechanical-Evoked Reflexes	Cynomolgus Monkey	ST-2560	0.1 - 0.3 mg/kg	Subcutaneous (s.c.)	Suppression of noxious mechanical-evoked reflexes	Dose-dependent suppression of heart rate changes	[1] [2]

Formalin Test in Rodents: A Comparative Overview

The formalin test is a widely used model of tonic, persistent pain involving both neurogenic and inflammatory components. The test has two distinct phases: Phase I (acute neurogenic pain) and Phase II (inflammatory pain).

Compound	Species	Dose	Route of Administration	Effect on Phase I	Effect on Phase II	Reference
Morphine	Mouse	5 mg/kg	Intraperitoneal (i.p.)	Significant Inhibition	Significant Inhibition	[3]
Indomethacin	Mouse	10 mg/kg	Intraperitoneal (i.p.)	No Significant Effect	Significant Inhibition	[4]
Selective NaV1.7 Inhibitor (Compound 52)	Rat	30 mg/kg	Oral (p.o.)	Not Reported	Significant Inhibition	Not found in search results

Carrageenan-Induced Hyperalgesia in Rodents: A Comparative Overview

This model induces a localized inflammation and hyperalgesia (increased sensitivity to pain) and is commonly used to evaluate the efficacy of anti-inflammatory and analgesic compounds.

Compound	Species	Dose	Route of Administration	Pain-Related Endpoint	Analgesic Effect	Reference
Indomethacin	Rat	1 - 9 mg/kg	Intraperitoneal (i.p.)	Paw Edema, Hyperalgesia	Dose-dependent reduction in paw swelling and attenuation of hyperalgesia	[5][6][7]
Morphine	Rat	Not Specified	Not Specified	Thermal Hyperalgesia	Reversal of hyperalgesia	[8]
Selective NaV1.7 Inhibitor (PF-05089771)	Rat	Not Specified	Intrathecal (i.t.)	Thermal Hyperalgesia	Reversal of hyperalgesia	Not found in search results

Chronic Constriction Injury (CCI) Model in Rodents: A Comparative Overview

The CCI model is a widely used model of neuropathic pain, characterized by allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia.

Compound	Species	Dose	Route of Administration	Pain-Related Endpoint	Analgesic Effect	Reference
Gabapentin	Rat	100 mg/kg	Intraperitoneal (i.p.)	Mechanical Allodynia, Thermal Hyperalgesia	Significant attenuation of allodynia and hyperalgesia	[9][10][11][12]
Pregabalin	Rat	Not Specified	Not Specified	Mechanical Allodynia	Reversal of allodynia	[13]
Selective NaV1.7 Inhibitor (Compound 194)	Rat	Not Specified	Oral (p.o.)	Mechanical Allodynia	Reversal of allodynia	Not found in search results

Experimental Protocols

Capsaicin-Induced Nocifensive Behavior in Cynomolgus Monkeys

Objective: To assess the analgesic efficacy of **ST-2560** against chemically-induced pain.

Animals: Adult male and female cynomolgus monkeys.

Procedure:

- Animals are habituated to the experimental environment and procedures.
- A baseline of spontaneous scratching behavior is recorded for a defined period.
- **ST-2560** or vehicle is administered subcutaneously at the desired dose.
- Following a predetermined pretreatment time, a solution of capsaicin is injected intradermally into a defined area of the skin (e.g., the calf or forearm).

- The number of scratching bouts directed towards the injection site is recorded for a specified duration post-injection.
- Data are analyzed to compare the frequency of scratching between vehicle- and **ST-2560**-treated groups.

Mechanical-Evoked Reflexes in Cynomolgus Monkeys

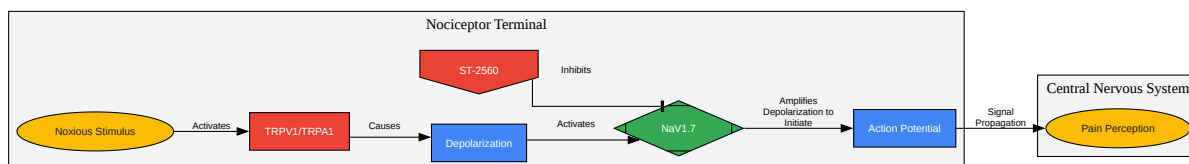
Objective: To evaluate the effect of **ST-2560** on mechanically-induced pain reflexes.

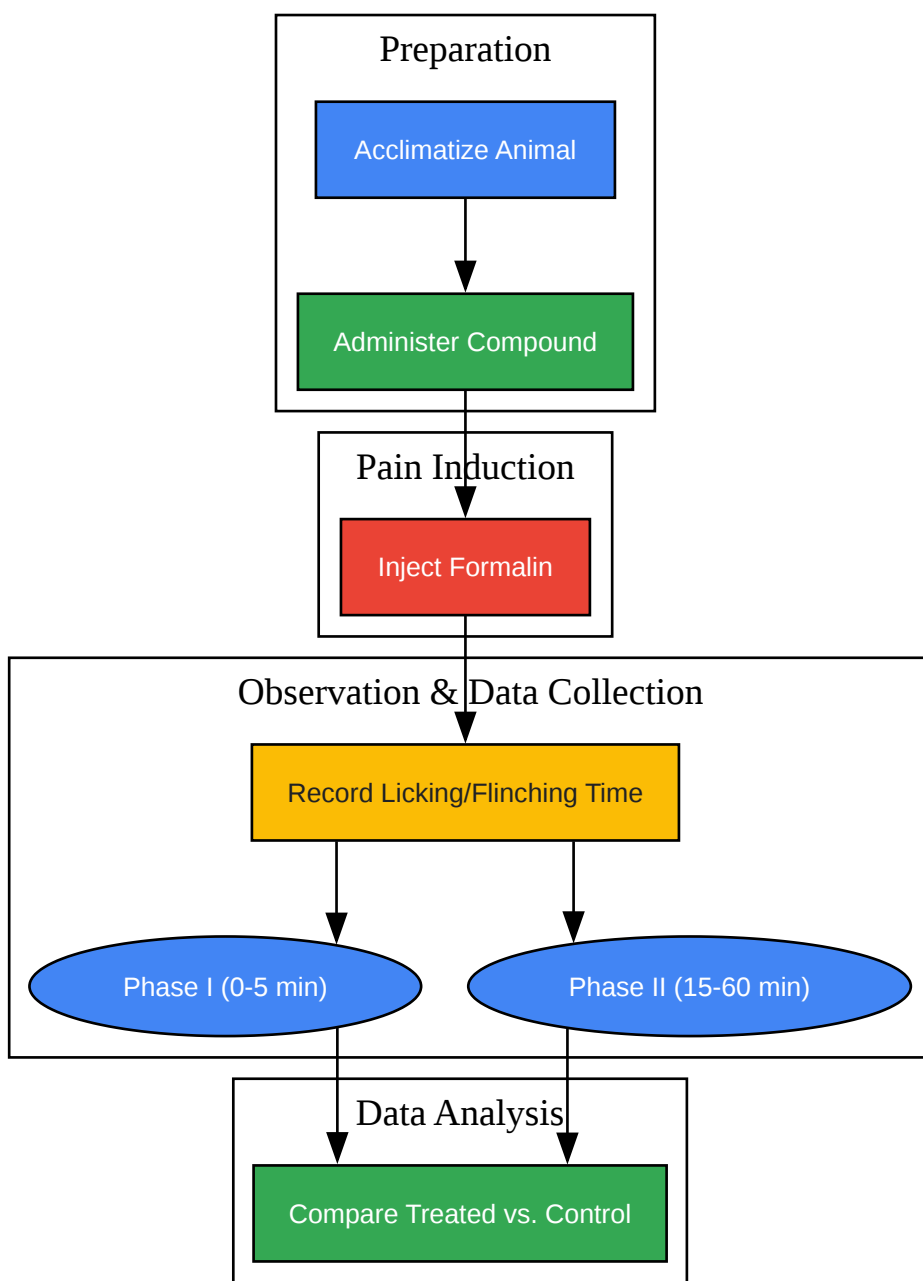
Animals: Adult male and female cynomolgus monkeys equipped with telemetry devices for cardiovascular monitoring.

Procedure:

- Animals are lightly anesthetized to minimize stress and movement artifacts.
- Baseline heart rate is continuously monitored via telemetry.
- A calibrated mechanical stimulus (e.g., von Frey filament or pinprick) is applied to a specific area of the body (e.g., the hind paw).
- The change in heart rate from baseline following the mechanical stimulus is recorded as the nocifensive reflex.
- **ST-2560** or vehicle is administered subcutaneously.
- The mechanical stimulus is reapplied at various time points post-dosing, and the change in heart rate is recorded.
- The data are analyzed to determine the effect of **ST-2560** on the magnitude of the mechanical-evoked heart rate response.

Mandatory Visualizations





Pain Models	Key Characteristics	Primary Endpoints
Formalin Test	Tonic, Biphasic (Neurogenic & Inflammatory)	Licking/Flinching Time
Carrageenan Model	Acute Inflammatory Hyperalgesia	Paw Edema, Thermal/Mechanical Thresholds
Chronic Constriction Injury (CCI)	Chronic Neuropathic Pain (Allodynia & Hyperalgesia)	Mechanical/Thermal Withdrawal Thresholds

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